molecular formula Cl2H12N4Pt B7945261 Tetraammineplatinum(II)chloride

Tetraammineplatinum(II)chloride

Cat. No.: B7945261
M. Wt: 334.11 g/mol
InChI Key: KHCPSOMSJYAQSY-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraammineplatinum(II) chloride can be synthesized by reacting platinum(II) chloride with ammonia in an aqueous solution. The reaction typically involves dissolving platinum(II) chloride in water and then adding ammonia to form the tetraammine complex. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of tetraammineplatinum(II) chloride involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction parameters such as temperature, concentration, and pH to maximize yield and purity. The product is then purified through filtration and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Tetraammineplatinum(II) chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tetraammineplatinum(II) chloride involves its ability to coordinate with various ligands and form stable complexes. In biological systems, it can interact with DNA, leading to the formation of platinum-DNA adducts that inhibit DNA replication and transcription. This property is the basis for its potential use in cancer treatment .

Comparison with Similar Compounds

Comparison: Tetraammineplatinum(II) chloride is unique due to its specific coordination environment and the stability of its platinum(II) center. Compared to similar compounds, it offers distinct reactivity and stability, making it particularly useful in catalysis and pharmaceutical applications .

Properties

IUPAC Name

azane;dichloroplatinum
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClH.4H3N.Pt/h2*1H;4*1H3;/q;;;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCPSOMSJYAQSY-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.Cl[Pt]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2H12N4Pt
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraammineplatinum(II)chloride

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